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molecular formula C9H9NO6 B014693 4,5-Dimethoxy-2-nitrobenzoic acid CAS No. 4998-07-6

4,5-Dimethoxy-2-nitrobenzoic acid

Cat. No. B014693
M. Wt: 227.17 g/mol
InChI Key: WWCMFGBGMJAJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801705

Procedure details

To a suspension of 80 g (0.33 mol) of 3,4-dimethoxy-6-nitrobenzoic acid, methyl ester in 1700 ml of methanol was added 500 ml of 2N sodium hydroxide, and the mixture was warmed to 50° C. for 45 minutes. After 30 minutes, a clear solution was obtained. The methanol was evaporated in vacuo and the aqueous solution was acidified with 3N hydrochloric acid to pH 1. The resulting crystals were filtered off by suction, washed with water and dried in vacuo; yield: 72.5 g; melting point 194.9° C.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-:17])=[O:16])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=[O:7].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:10]([N+:15]([O-:17])=[O:16])=[CH:11][C:12]=1[O:13][CH3:14])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C(=CC1OC)[N+](=O)[O-]
Name
Quantity
1700 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C(=O)O)C(=CC1OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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